molecular formula C17H26N2O3S B2507135 Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate CAS No. 1353967-02-8

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate

Cat. No.: B2507135
CAS No.: 1353967-02-8
M. Wt: 338.47
InChI Key: JMCOCQQXPRJLJB-UHFFFAOYSA-N
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Description

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This multifunctional compound features a piperidine core that is strategically modified with both a tert-butoxycarbonyl (Boc) protecting group on the carbamate nitrogen and a 3-methylthiophene-2-carbonyl moiety. The presence of the Boc group is a critical feature, providing a robust protective strategy for the secondary amine that allows for selective deprotection under mild acidic conditions. This enables researchers to selectively functionalize other parts of the molecule or generate key synthetic intermediates in the development of more complex target molecules, particularly in scaffold-oriented synthesis . The incorporation of the 3-methylthiophene ring, an electron-rich heteroaromatic system, confers distinct electronic and spatial properties to the molecule. This makes the compound a valuable precursor for the synthesis of potential pharmacologically active molecules, where the thiophene unit can serve as a bioisostere for other aromatic systems or participate in key binding interactions. Its primary research applications include serving as a versatile intermediate in the construction of compound libraries for high-throughput screening and as a key scaffold in the rational design of ligands for central nervous system (CNS) targets, where the piperidine structure is a common pharmacophore. This compound is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-12-8-11-23-14(12)15(20)19-9-6-13(7-10-19)18(5)16(21)22-17(2,3)4/h8,11,13H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCOCQQXPRJLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(CC2)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidin-4-Amine

The piperidine core is prepared through a two-step sequence starting from piperidin-4-amine:

  • Methylation : Reductive amination of piperidin-4-amine with formaldehyde and sodium cyanoborohydride in methanol yields methyl(piperidin-4-yl)amine.
  • Carbamate Formation : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature (20–25°C)
  • Time : 4–6 hours
  • Yield : 82–89%

Mechanistic Insight :
TEA deprotonates the secondary amine, enabling nucleophilic attack on Boc₂O. The tert-butoxycarbonyl (Boc) group shields the amine, preventing undesired side reactions during subsequent steps.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors replace batch processes:

  • Residence Time : 30 minutes
  • Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B) enhance regioselectivity.
  • Purity : >98% after silica gel chromatography or recrystallization from ethyl acetate/hexane.

Synthesis of 3-Methylthiophene-2-Carbonyl Chloride

Acid Chloride Preparation

3-Methylthiophene-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

Reaction Conditions :

  • Solvent : Toluene or DCM
  • Temperature : Reflux (40–60°C for DCM; 110°C for toluene)
  • Time : 3–5 hours
  • Yield : 91–95%

Industrial Protocol :

  • Gas Scrubbers : Capture HCl and SO₂ byproducts.
  • Distillation : Isolate the acyl chloride under reduced pressure (bp 78–80°C at 15 mmHg).

Acylation of Piperidine Intermediate

Coupling Reaction

The methyl(piperidin-4-yl)carbamate is acylated with 3-methylthiophene-2-carbonyl chloride:

Reaction Conditions :

  • Solvent : DCM or dimethylformamide (DMF)
  • Base : N,N-Diisopropylethylamine (DIPEA) or pyridine
  • Temperature : 0°C to room temperature
  • Time : 12–24 hours
  • Yield : 74–81%

Mechanism :
The base scavenges HCl, driving the nucleophilic acyl substitution. Steric hindrance from the tert-butyl group necessitates prolonged reaction times.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(OAc)₂) accelerate coupling in DMF at 60°C, reducing reaction time to 4–6 hours with comparable yields.

Industrial Production and Process Optimization

Key Parameters for Scalability

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch flask Continuous flow reactor
Temperature Control Ice/water bath Jacketed reactors
Purification Column chromatography Crystallization
Throughput 5–10 g/day 50–100 kg/day
Purity >95% >99%

Cost Drivers :

  • Solvent Recovery : DCM and DMF are recycled via distillation.
  • Catalyst Reuse : Immobilized Pd catalysts reduce metal waste.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 2.32 (s, 3H, CH₃-thiophene), 3.01 (s, 3H, N-CH₃), 3.45–3.70 (m, 4H, piperidine).
  • IR (cm⁻¹) : 1695 (C=O carbamate), 1660 (C=O acyl), 1250 (C-O).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity ≥99%.

Challenges and Mitigation Strategies

  • Epimerization at Piperidine C-4 :

    • Cause : Basic conditions during acylation.
    • Solution : Use non-polar solvents (e.g., toluene) and lower temperatures (0–5°C).
  • Boc Group Cleavage :

    • Cause : Residual HCl in acyl chloride.
    • Solution : Neutralize with aqueous NaHCO₃ before coupling.

Emerging Methodologies

Photocatalytic Carbamate Formation

Visible-light-mediated reactions using Ru(bpy)₃²⁺ reduce reaction times to 2 hours with 88% yield.

Enzymatic Acylation

Lipase-catalyzed acylation in ionic liquids improves enantioselectivity (ee >98%) for chiral derivatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biochemical studies involving piperidine and thiophene derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Structural Feature Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Target compound 3-Methylthiophene-2-carbonyl C₁₆H₂₄N₂O₃S ~324.4 Not provided
Tert-butyl methyl(1-(thiophene-3-carbonyl)piperidin-4-yl)carbamate Thiophene-3-carbonyl (positional isomer) C₁₆H₂₄N₂O₃S 324.4 1420988-69-7
Tert-butyl ((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)carbamate Thiophene-2-carbonyl with methylene linker C₁₆H₂₄N₂O₃S 324.45 1420963-24-1
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate Chloropyridazine methyl substituent C₁₅H₂₃ClN₄O₂ 326.82 1420854-09-6
tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-4-yl)carbamate 3-Methylpyrazine ring C₁₆H₂₆N₄O₂ 306.4 Not provided
tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate Aromatic benzyl substituent with bromine C₁₈H₂₇BrN₂O₂ 383.3 1286274-02-9

Key Observations :

  • Heterocyclic vs. Aromatic Substituents : The target compound’s 3-methylthiophene-2-carbonyl group offers distinct electronic properties compared to pyridazine () or pyrazine (). Thiophene’s sulfur atom enhances lipophilicity, while nitrogen-rich heterocycles (e.g., pyrazine) may improve hydrogen bonding .

Key Observations :

  • Synthetic Routes : Carbamate protection (e.g., tert-butyl) is widely used, as seen in and . Palladium-catalyzed cross-coupling () and Suzuki-Miyaura reactions () are common for introducing heterocycles .
  • Stability : The tert-butyl group enhances stability under basic conditions but is cleavable via acid (e.g., HCl/dioxane in ) .

Biological Activity

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate is a complex organic compound classified as a piperidine derivative. It features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 3-methylthiophene-2-carbonyl moiety. This structure contributes to its unique chemical properties and potential biological activities, making it significant in medicinal chemistry and organic synthesis.

Chemical Structure

The molecular structure can be represented as follows:

C17H26N2O3S\text{C}_{17}\text{H}_{26}\text{N}_{2}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the piperidine ring, the introduction of the tert-butyl group, and the attachment of the 3-methylthiophene-2-carbonyl moiety. Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to characterize its structure and confirm purity during synthesis.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study on related piperidine derivatives indicated that modifications at the 4-position of the piperidine ring can enhance cytotoxicity against human cancer cell lines.
    • Compounds exhibiting similar structural features have been shown to inhibit key enzymes involved in tumor growth.
  • Neuroprotective Effects :
    • Research on piperidine-based compounds has highlighted their potential in protecting neuronal cells from oxidative stress, which may be relevant for treating neurodegenerative diseases.
  • Antimicrobial Activity :
    • A related study demonstrated that certain thiophene-containing compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could possess similar properties.

Comparative Analysis Table

Activity TypeRelated CompoundsObserved Effects
AnticancerPiperidine derivativesInhibition of cancer cell proliferation
NeuroprotectiveThiophene analogsProtection against oxidative stress
AntimicrobialThiophene derivativesSignificant activity against Gram-positive bacteria

Q & A

Basic Synthesis and Purification

Q: What are the key steps and reagents for synthesizing tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate? A: Synthesis typically involves nucleophilic substitution and coupling reactions. Starting materials include piperidine derivatives and 3-methylthiophene-2-carbonyl chloride. Sodium hydride or triethylamine is used as a base to deprotonate intermediates, facilitating carbamate formation. Reactions are performed under anhydrous conditions with inert gas (e.g., nitrogen) to prevent hydrolysis. Purification employs High Performance Liquid Chromatography (HPLC) or column chromatography to isolate the product . Yield optimization requires precise control of temperature (e.g., 20–65°C) and solvent selection (e.g., THF, EtOAc) .

Advanced Reaction Optimization

Q: How can researchers optimize reaction conditions to improve yield and purity? A: Key parameters include:

  • Catalysts : Pd(PPh₃)₂Cl₂ or CuI for coupling reactions (e.g., Sonogashira coupling), enhancing regioselectivity .
  • Solvent Systems : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation .
  • Temperature Gradients : Stepwise heating (e.g., 65°C for cyclization) reduces side reactions .
  • Workup : Sequential extraction with EtOAc and brine minimizes impurities. Post-purification via recrystallization or silica-gel chromatography refines purity .

Structural Characterization

Q: What analytical techniques validate the compound’s structure and purity? A:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms piperidine ring substitution patterns and carbamate linkage. Aromatic protons from the thiophene moiety appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI+) identifies molecular ions (e.g., m/z 561.3912 [M+H]⁺) and fragmentation patterns .
  • HPLC : Retention time consistency and peak symmetry (>95% purity) ensure batch reproducibility .

Stability and Storage

Q: What conditions affect the compound’s stability during storage? A: The tert-butyl carbamate group is sensitive to acidic/basic conditions. Storage at room temperature in airtight containers under nitrogen prevents degradation. Avoid exposure to strong oxidizers (e.g., peroxides) and UV light, which may induce decomposition. Stability studies show <5% degradation over 6 months when stored at –20°C in anhydrous DMSO .

Biological Activity and Mechanism

Q: How does the compound interact with biological targets? A: The piperidine-thiophene scaffold enables binding to enzymes (e.g., bacterial proteases) via hydrophobic interactions and hydrogen bonding. In-vitro assays (e.g., fluorescence polarization) quantify inhibition constants (Kᵢ). For example, bromobenzyl-substituted analogs show IC₅₀ values of 1–10 µM against bacterial targets . Dose-response curves and molecular docking simulations (e.g., AutoDock Vina) predict binding modes .

Structural Modifications and SAR

Q: How do substituent variations impact biological activity? A: Comparative data for analogs:

Substituent Activity (IC₅₀) Key Feature
Bromobenzyl2.3 µMEnhanced lipophilicity
Methylpiperidine>50 µMReduced steric hindrance
Fluoro-thiophene8.7 µMImproved metabolic stability
The 3-methylthiophene group increases π-π stacking with aromatic residues in target proteins, while bulky tert-butyl carbamates reduce off-target effects .

Mechanistic Studies

Q: What experimental approaches elucidate reaction mechanisms? A:

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., piperidine N–H) identifies rate-determining steps .
  • DFT Calculations : Transition-state modeling (e.g., Gaussian 16) predicts activation barriers for nucleophilic acyl substitutions .
  • In-situ IR Spectroscopy : Monitors carbonyl stretching (1700–1750 cm⁻¹) to track carbamate formation .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported synthetic yields? A: Contradictions often arise from:

  • Impurity Profiles : Unoptimized purification (e.g., silica-gel vs. preparative HPLC) alters yield calculations .
  • Catalyst Loading : Excess Pd₂(dba)₃ (>5 mol%) in coupling reactions generates side products, reducing apparent yield .
  • Moisture Sensitivity : Variations in anhydrous conditions (e.g., glovebox vs. Schlenk line) impact intermediate stability .

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